molecular formula C6H4Br2IN B13130916 2,6-Dibromo-3-(iodomethyl)pyridine

2,6-Dibromo-3-(iodomethyl)pyridine

Cat. No.: B13130916
M. Wt: 376.81 g/mol
InChI Key: QTJWOTSTCPZLRF-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-(iodomethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine atoms at the 2 and 6 positions and an iodomethyl group at the 3 position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-(iodomethyl)pyridine typically involves the bromination and iodination of pyridine derivatives. One common method involves the use of dibromohydantoin as a brominating agent and carbon tetrachloride as a solvent. The reaction is initiated by an appropriate initiator, and the dosage ratio of dibromohydantoin, the initiator, and the starting material (such as 2,6-dimethylpyridine) is carefully regulated to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated dosing systems, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-(iodomethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts, aryl boronic acids, and suitable bases

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,6-Dibromo-3-(iodomethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-(iodomethyl)pyridine involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with various biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-3-(iodomethyl)pyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and electronic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Biological Activity

2,6-Dibromo-3-(iodomethyl)pyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms at positions 2 and 6, and an iodomethyl group at position 3 of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities.

  • Molecular Formula : C7H5Br2N
  • Molecular Weight : 264.95 g/mol

Biological Activity Overview

Research indicates that halogenated pyridines, including this compound, exhibit significant biological activities. These compounds have been studied for their potential as:

  • Antimicrobial agents
  • Anticancer compounds
  • Inhibitors of various enzymes

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The halogen substituents enhance the compound's reactivity and affinity for these targets.

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower compared to other halogenated pyridines.
  • Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death.
  • Enzyme Inhibition : Research has indicated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting cellular metabolism and proliferation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameSimilarityKey Features
2,6-Dibromopyridine0.84Two bromine substituents
2-Bromo-3-(iodomethyl)pyridine0.79Iodomethyl group at position 3
2-Chloro-6-bromomethylpyridine0.79Chlorine instead of bromine
2-Iodo-6-bromopyridine0.78Iodine at position 2
(2,6-Dibromopyridin-3-yl)methanol0.79Hydroxymethyl substituent

Research Findings

Recent studies have focused on the synthesis and biological evaluation of halogenated pyridines. The following findings highlight the significance of this compound:

  • Synthesis Methods : Various methods have been reported for synthesizing this compound, including halogenation reactions and nucleophilic substitutions.
  • Biological Interactions : Investigations into the interactions of this compound with DNA and proteins have revealed that it can form stable complexes, which may contribute to its biological efficacy.

Properties

Molecular Formula

C6H4Br2IN

Molecular Weight

376.81 g/mol

IUPAC Name

2,6-dibromo-3-(iodomethyl)pyridine

InChI

InChI=1S/C6H4Br2IN/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3H2

InChI Key

QTJWOTSTCPZLRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CI)Br)Br

Origin of Product

United States

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